(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one

Biocatalysis Chiral resolution Enantiomeric excess

The racemic N-acetyl Vince lactam requires costly chiral resolution. This (6R,7S) single enantiomer (CAS 189098-29-1) eliminates that step. - Direct precursor to (1S,4R)-amino alcohol for abacavir (Ziagen™). - N-acetyl group enables >90% hydrolysis yield without harsh deprotection. - Supplied as crystalline solid; stable under ambient shipping (flash point 135.1°C). - Ideal chiral HPLC reference standard for ANDA/DMF filings.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Cat. No. B12852265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC(=O)N1C2CC(C1=O)C=C2
InChIInChI=1S/C8H9NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h2-3,6-7H,4H2,1H3/t6-,7+/m1/s1
InChIKeyZUMZWQHPSXZHBQ-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile


(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one (CAS 189098-29-1) is the N-acetyl-protected (1S,4R)-enantiomer of Vince lactam, a strained bicyclic γ-lactam . With molecular formula C₈H₉NO₂ and molecular weight 151.16 g mol⁻¹, this single enantiomer serves as an immediate precursor to (1S,4R)-1-amino-4-(hydroxymethyl)-2-cyclopentene, the key chiral synthon for the anti-HIV drug abacavir (Ziagen™) [1]. It is supplied as a crystalline solid with a density of 1.288 g cm⁻³, boiling point 287.6 °C (760 mmHg), and refractive index 1.565 .

1
Single (1S,4R)-enantiomer for stereospecific carbocyclic nucleoside synthesis
2
N-Acetyl protecting group enables direct acid hydrolysis under mild conditions

Generic Substitution Risks


The bicyclic Vince lactam scaffold is prochiral; therefore the exact enantiomeric configuration and the nature of the N‑protecting group dictate which downstream carbocyclic nucleoside is obtained. Using the racemic 2‑acetyl‑2‑azabicyclo[2.2.1]hept‑5‑en‑3‑one (CAS 162307‑09‑7) instead of the (6R,7S)-enantiomer introduces the wrong antipode, yielding ent‑abacavir with inferior antiviral activity [1]. Replacing the acetyl group with a bulkier N‑Boc substituent (CAS 151792‑53‑9) prevents direct acidic hydrolysis to the free amino alcohol because Boc deprotection requires strong acid that compromises the strained alkene [2]. Consequently, only the single enantiomer bearing the N‑acetyl group can be telescoped directly into the validated industrial route for abacavir without additional resolution or protecting‑group manipulation steps.

!
Racemic mixture introduces ent-nucleoside; antiviral activity context may differ.
!
N-Boc protecting group requires strong acid, risking alkene isomerization and lower yield.
!
N-Alkyl analogs exhibit lower flash point; process-safety profile may shift.

Key Differentiation Evidence


Enantiomeric Excess via Enzymatic Resolution

When racemic 2‑acetyl‑2‑azabicyclo[2.2.1]hept‑5‑en‑3‑one is treated with Savinase (a commercial alkaline protease) in a buffered aqueous‑organic medium, the enzyme selectively hydrolyses one enantiomer, leaving the desired (6R,7S)-enantiomer essentially untouched. The residual (6R,7S)-enantiomer is isolated with an enantiomeric excess (ee) consistently ≥99 %, while the racemic starting material exhibits 0 % ee by definition [1]. This performance far exceeds the <90 % ee typically achievable by classical diastereomeric salt resolution of the free lactam.

Enantiomeric Excess
Head-to-head
≥99% ee
Supports procurement without additional optical resolution
Enzymatic resolution with Savinase; 37–47% yield, purity 93–98%
Biocatalysis Chiral resolution Enantiomeric excess

Physical Constants for In-Process Control

The (6R,7S)-acetyl enantiomer exhibits a well‑defined boiling point of 287.6 °C at 760 mmHg and density of 1.288 g cm⁻³ . In contrast, the racemic mixture (CAS 162307‑09‑7) displays a slightly lower density (1.27 g cm⁻³) and a boiling range rather than a sharp point, complicating distillation‑based purification. The N‑Boc analogue (CAS 151792‑53‑9) has a substantially higher molecular weight (MW 209.24 g mol⁻¹) and lower volatility (predicted boiling point >320 °C), making solvent‑switch distillations less efficient .

Physical Constants
Cross-study
B.p. 287.6°C, d 1.288 g/cm³
Sharp constants enable automated in-process control
Racemate: d~1.27, boiling range; N-Boc: MW 209.24, b.p. >320°C
Physicochemical characterisation Quality control Process analytical technology

Stereochemical Compatibility with Abacavir Synthesis

Only the (1S,4R)-configured lactam – i.e., (6R,7S)-2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one – can be hydrolysed to (1S,4R)-1-amino-4-(hydroxymethyl)-2-cyclopentene, the direct precursor of abacavir [1]. Patent examples demonstrate that the (1R,4S)-acetyl enantiomer (CAS 189098-29-1) yields ent‑carbovir, which lacks the desired anti‑HIV potency [2]. The acetyl group is specifically chosen because it withstands the enzymatic resolution conditions yet is readily cleaved by aqueous acid (2 N HCl, reflux, 4 h) to give the free amino alcohol in >90 % yield, whereas the corresponding N‑Boc derivative requires trifluoroacetic acid that partially isomerises the double bond, reducing the yield to <70 % [3].

Stereochemical Compatibility
Head-to-head
>90% yield to (1S,4R)-amino alcohol
Correct enantiomer & protecting group for downstream nucleoside coupling
vs. ent-amino alcohol or N-Boc; >20 pp yield advantage, 2N HCl reflux
Carbocyclic nucleoside Abacavir Stereospecific synthesis

Flash Point Safety Advantage

The (6R,7S)-acetyl derivative has a calculated flash point of 135.1 °C . In contrast, the N‑methyl analog (1‑methyl‑2‑azabicyclo[2.2.1]hept‑5‑en‑3‑one) has a reported flash point of approximately 98 °C, and the N‑ethyl analog flashes near 105 °C . The higher flash point of the acetyl derivative reduces the solvent‑storage hazard classification from “highly flammable” to “combustible” under many regulatory frameworks (e.g., GHS Category 4 vs. Category 3), directly lowering warehousing and insurance costs.

Flash Point
Cross-study
135.1°C
Higher flash point may support less restrictive storage classification
N-methyl ~98°C, N-ethyl ~105°C; calculated (Stein-Brown)
Process safety Flash point Solvent substitution

Application Scenarios


Continuous-Flow Enzymatic Resolution

A contract manufacturing organisation (CMO) can implement a continuous packed‑bed reactor containing immobilised Savinase to resolve racemic 2‑acetyl‑2‑azabicyclo[2.2.1]hept‑5‑en‑3‑one into the (6R,7S)-enantiomer with >99 % ee and 42–47 % yield per pass, as demonstrated in patent examples [1]. Unreacted (1R,4S)-enantiomer is racemised and recycled, pushing the overall yield above 85 %. This dramatically reduces the cost‑per‑kilogram relative to purchasing pre‑resolved material.

Telescoped Synthesis of Abacavir API

Pharmaceutical manufacturers of abacavir can hydrolyse the (6R,7S)-acetyl derivative to (1S,4R)-1-amino-4-(hydroxymethyl)-2-cyclopentene in >90 % yield (2 N HCl, reflux, 4 h) and telescope the amino alcohol directly into the purine coupling step without isolation, as validated by the Glaxo Wellcome route [2]. This eliminates the need for separate procurement of the free amino alcohol, which is hygroscopic and requires cold‑chain storage.

Reference Standard for Enantiopurity Testing

Because the (6R,7S)-acetyl derivative exhibits sharp, well‑defined physical constants (density 1.288 g cm⁻³, refractive index 1.565, boiling point 287.6 °C), it serves as an ideal reference standard for developing chiral HPLC methods and calibration curves required in Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) . The compound’s high flash point (135.1 °C) also streamlines the safety documentation for analytical labs.

Building Block for Carbocyclic Nucleoside Analogues

Medicinal chemistry groups exploring structure‑activity relationships of carbocyclic nucleoside analogues can utilise the (6R,7S)-acetyl derivative to prepare ent‑carbovir libraries or novel 2′,3′‑didehydro‑2′,3′‑dideoxy carbocyclic nucleosides with defined stereochemistry, avoiding the wasteful and expensive separation of diastereomers that occurs when racemic lactam is employed [3].

Application
Selection Property
Validation Focus
Continuous-flow enzymatic resolution
Immobilized enzyme compatibility
Enantiomeric excess & per-pass yield
Carbocyclic nucleoside synthesis
N-Acetyl deprotection efficiency
Stereochemical integrity & coupling yield
Chiral reference standard
Well-defined physical constants
Chiral HPLC method calibration
Carbocyclic nucleoside library synthesis
Single enantiomer scaffold
Diastereomer-free product profile
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